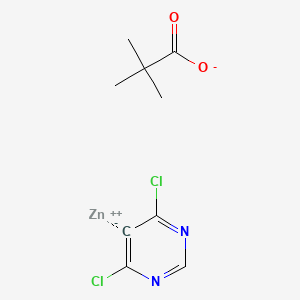
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H10Cl2N2O2Zn It is a zinc complex of 4,6-dichloro-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc salts in the presence of 2,2-dimethylpropanoic acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Coordination Reactions: The zinc center can coordinate with various ligands, forming different complexes.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: In some cases, catalysts like palladium or copper may be used to facilitate the reactions.
Major Products Formed:
Substituted Pyrimidines: Products where the chlorine atoms are replaced by other functional groups.
Zinc Complexes: Various coordination complexes depending on the ligands used.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in cross-coupling reactions.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Potential use in developing new antimicrobial compounds.
Drug Development: As a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry:
Agriculture: Possible applications in the development of agrochemicals.
Electronics: Use in the fabrication of electronic components due to its unique properties.
Wirkmechanismus
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various biological molecules. The zinc center can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyrimidine: A precursor in the synthesis of the compound.
Zinc Acetate: Another zinc complex with different ligands.
2,2-Dimethylpropanoic Acid: A component of the compound.
Uniqueness: Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of zinc, pyrimidine, and dimethylpropanoate. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10Cl2N2O2Zn |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
InChI-Schlüssel |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

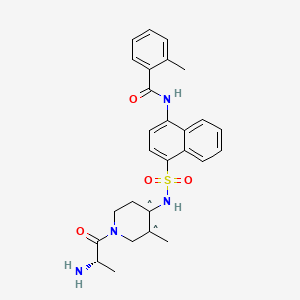
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
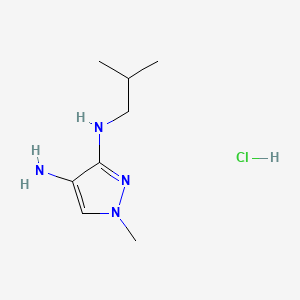
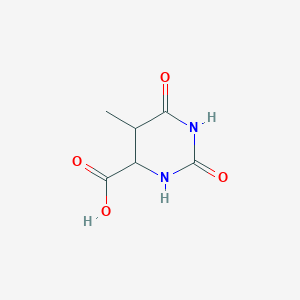
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)


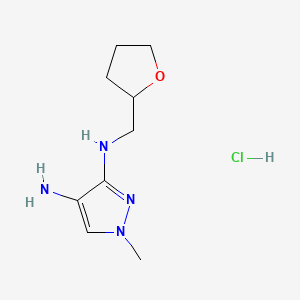
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
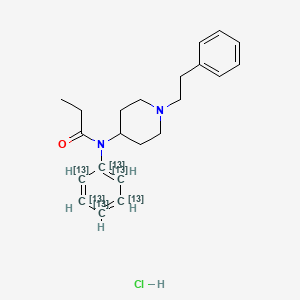
-](/img/structure/B12349736.png)

